1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene
Overview
Description
1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a prop-2-yn-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)phenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity .
Comparison with Similar Compounds
- 1-[(Prop-2-yn-1-yl)oxy]-4-propylbenzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness: 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene is unique due to the presence of both a trifluoromethyl group and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-prop-2-ynoxy-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGNZIALFAQKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705169 | |
Record name | 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-62-0 | |
Record name | 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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